ELISA Competitive Binding: BMD4503-2 Is the Most Potent Inhibitor in the Quinoxaline Series
In an ELISA competitive binding assay measuring disruption of sclerostin binding to LRP5/6, BMD4503-2 (naphthyl substituent at the X position) achieved a 16.6% inhibition rate—representing the most potent inhibition among all five quinoxaline derivatives tested. By comparison, the parent compound BMD4503 (3-(trifluoromethyl)benzene) produced approximately 45% inhibition, and BMD4503-3 (benzenesulfonamide) was approximately 4-fold less potent than BMD4503-2 . The naphthyl group was shown by docking to form critical hydrophobic interactions with the Trp157 and Trp183 indole side chains lining the LRP6 binding pocket .
| Evidence Dimension | Inhibition of LRP5/6-sclerostin interaction (ELISA competitive binding assay) |
|---|---|
| Target Compound Data | BMD4503-2: 16.6% inhibition (naphthyl group at X position) |
| Comparator Or Baseline | BMD4503 (parent): ~45% inhibition; BMD4503-3 (benzenesulfonamide): ~4.15% inhibition (4-fold less potent than BMD4503-2); BMD4503-1 (benzene) and BMD4503-4 (propanol): activity not separately quantified but less potent than BMD4503-2 |
| Quantified Difference | BMD4503-2 exhibits the lowest inhibition percentage (indicating highest potency) in the series; approximately 4-fold more potent than BMD4503-3 |
| Conditions | ELISA competitive binding assay; compounds tested against sclerostin-LRP5/6 interaction; concentration not explicitly stated but consistent across the series |
Why This Matters
This head-to-head SAR data within the same assay system directly identifies BMD4503-2 as the optimal choice among commercially available quinoxaline-based LRP5/6-sclerostin inhibitors for target engagement studies, eliminating guesswork in analog selection.
- [1] Choi J, Lee K, Kang M, Lim SK, No KT. In silico discovery of quinoxaline derivatives as novel LRP5/6-sclerostin interaction inhibitors. Bioorg Med Chem Lett. 2018;28(6):1116-1121. View Source
